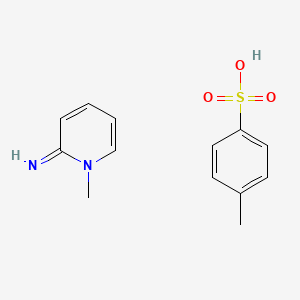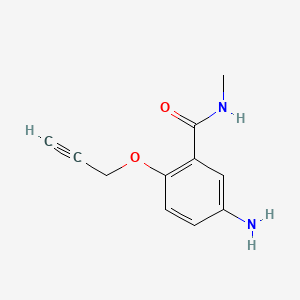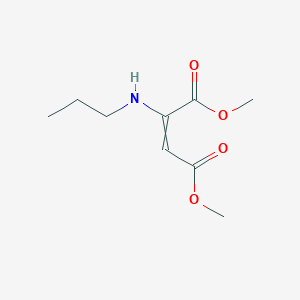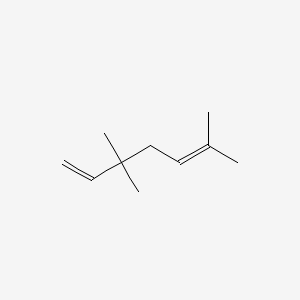
1,1'-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) is an organic compound with the molecular formula C16H16Br2 It is characterized by the presence of two bromobenzene groups attached to a central 2-methylprop-1-ene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) typically involves the reaction of 4-bromobenzyl chloride with isobutylene in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include hydrocarbons with reduced bromine content.
Applications De Recherche Scientifique
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the central 2-methylprop-1-ene moiety can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-tert-butylbenzene): Similar structure but with tert-butyl groups instead of bromine atoms.
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of bromine atoms.
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of bromine atoms.
Uniqueness
1,1’-(2-Methylprop-1-ene-1,1-diyl)bis(4-bromobenzene) is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential applications. The bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and behavior in various chemical and biological systems.
Propriétés
Numéro CAS |
26957-40-4 |
|---|---|
Formule moléculaire |
C16H14Br2 |
Poids moléculaire |
366.09 g/mol |
Nom IUPAC |
1-bromo-4-[1-(4-bromophenyl)-2-methylprop-1-enyl]benzene |
InChI |
InChI=1S/C16H14Br2/c1-11(2)16(12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h3-10H,1-2H3 |
Clé InChI |
RTFCDGGKHPRZFY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


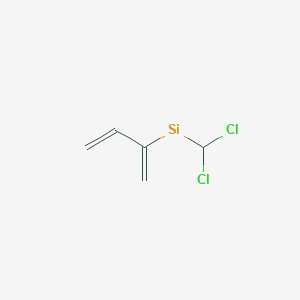

![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-methylphenol](/img/structure/B14689404.png)
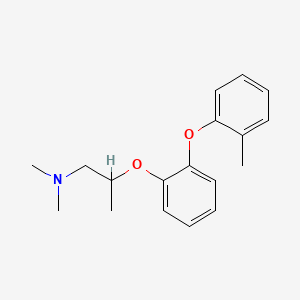
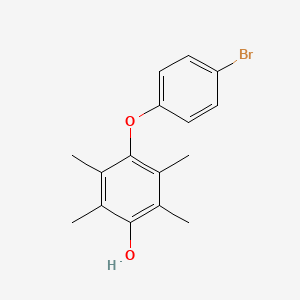
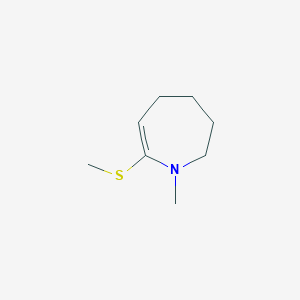
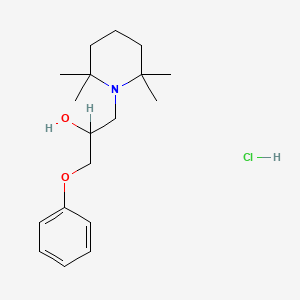
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14689437.png)
![Ethyl 3-{4-[(1e)-3-(butan-2-yl)-3-methyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14689444.png)
